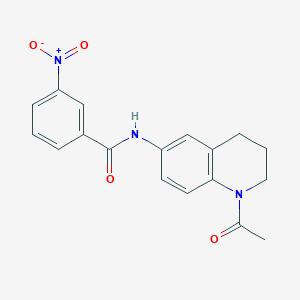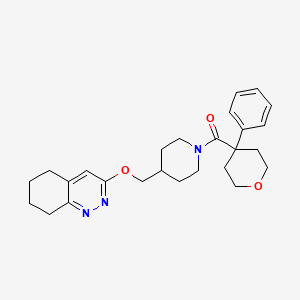![molecular formula C19H12BrCl2NOS B3011385 N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide CAS No. 339104-70-0](/img/structure/B3011385.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide is a chemical entity that appears to be related to a class of compounds that have been studied for their potential inhibitory effects on human carbonic anhydrase isoenzymes. These enzymes are involved in various physiological processes, and inhibitors can have therapeutic applications. Although the exact compound is not directly mentioned in the provided papers, it shares structural similarities with the compounds studied, such as the presence of a bromophenyl group and an amide linkage, which are common features in medicinal chemistry for enzyme inhibition .
Synthesis Analysis
The synthesis of related compounds typically begins with a precursor molecule, such as 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, from which a series of derivatives can be synthesized. These derivatives often include a sulfonamide moiety, which is known for its biological activity. The synthesis process involves several steps, including nitration, amidation, and sulfonation, and the final products are characterized using techniques like FT-IR, 1H NMR, 13C NMR, and elemental analysis . Although the synthesis of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide is not explicitly described, similar methods could be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds in this class is often elucidated using spectroscopic techniques and crystallography. For instance, a related compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, was characterized by IR, H and C-NMR, mass spectrometry, and elemental analysis. Its crystal structure was determined using single-crystal X-ray diffraction, revealing a monoclinic space group and the presence of a strong intramolecular hydrogen bond . These structural features are critical for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds is typically studied in the context of their biological activity. For example, the inhibitory effects of sulfonamide derivatives on carbonic anhydrase isoenzymes have been evaluated in vitro. The reactivity is often quantified using inhibition constants (Ki values), which provide insight into the compound's potency and specificity towards different isoenzymes . The chemical reactions involved in the inhibition process are crucial for the design of more effective and selective inhibitors.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and melting point, are important for their potential therapeutic use. These properties can affect the compound's bioavailability, distribution, metabolism, and excretion. The provided papers do not detail the physical and chemical properties of N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide, but such analyses are typically conducted using a variety of analytical techniques and are essential for drug development .
科学的研究の応用
Synthesis and Characterization
N-substituted sulfanilamide derivatives, including compounds similar to N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide, have been synthesized and characterized using various techniques like Infra-Red (IR), Nuclear Magnetic Resonance (NMR), and UV-visible spectra. These compounds have distinctive molecular conformations and hydrogen bond network properties, which are essential for understanding their chemical behavior and potential applications (Lahtinen et al., 2014).
Antimicrobial and Antifungal Properties
Some derivatives of N-substituted sulfanilamides have been tested for their antimicrobial and antifungal activities against various bacterial and fungal strains. However, it's noted that the introduction of the benzene ring to certain groups did not significantly enhance antibacterial activity, and none of the compounds exhibited antifungal activity (Lahtinen et al., 2014).
Thermal Properties
The thermal properties of these compounds have been evaluated using Thermogravimetric (TG) and Differential Scanning Calorimetric (DSC) methods. These studies provide insights into the stability and thermal degradation of such compounds, which are crucial for potential applications in various fields, including material science (Lahtinen et al., 2014).
Potential in Polymer Synthesis
Compounds like N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide can be utilized in the synthesis of polymers. For instance, the thermal polymerization of similar disulfides results in high molecular weight polymers with high crystallinity and stability, indicating potential use in the development of new polymeric materials (Tsuchida et al., 1993).
作用機序
特性
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]-3,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrCl2NOS/c20-13-1-5-17(6-2-13)25-18-7-3-16(4-8-18)23-19(24)12-9-14(21)11-15(22)10-12/h1-11H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGOGQBFARMUHJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)SC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrCl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-bromophenyl)sulfanyl]phenyl}-3,5-dichlorobenzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)
![1-(4-fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B3011305.png)
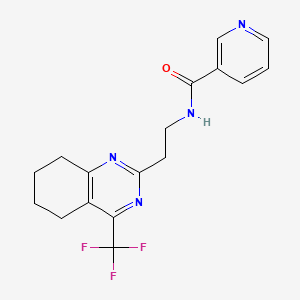
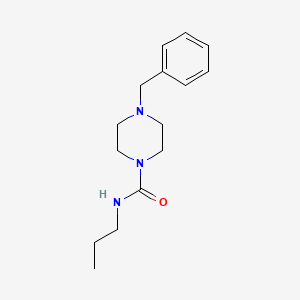

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)
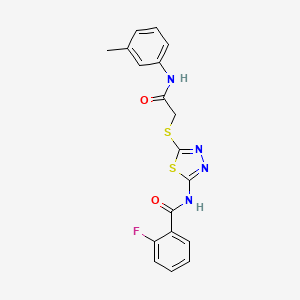

![2-(benzo[d]oxazol-2-ylthio)-1-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B3011316.png)
![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3011318.png)
